molecular formula C27H26N2O5S B15033284 ethyl 2-{(3E)-3-[hydroxy(phenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{(3E)-3-[hydroxy(phenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15033284
M. Wt: 490.6 g/mol
InChI Key: JVEONSGGJLWZER-LSDHQDQOSA-N
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Description

Ethyl 2-{(3E)-3-[hydroxy(phenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.6 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-{(3E)-3-[hydroxy(phenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by recent research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Thiazole ring : Known for its role in various bioactive compounds.
  • Pyrrolidine moiety : Often associated with enhanced pharmacological effects.
  • Hydroxy and dioxo groups : Potentially involved in interactions with biological targets.

The molecular formula is C26H27N2O5SC_{26}H_{27}N_{2}O_{5}S, with a molecular weight of approximately 493 g/mol .

Antimicrobial Activity

Research indicates that derivatives of thiazole have significant antimicrobial properties. For instance, thiazolylamine derivatives have shown promising results against various pathogens. In a study, the compound exhibited an effective dose (ED50) of 18.4 mg/kg against specific bacterial strains, indicating its potential as an antimicrobial agent .

CompoundAntimicrobial Activity (ED50 mg/kg)
Thiazolylamine derivative18.4
Control (standard antibiotic)Varies

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The IC50 values ranged from 1.61 µg/mL to 1.98 µg/mL, suggesting strong selectivity and efficacy .

Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
A549<1.98Doxorubicin
NIH/3T3<1.61Doxorubicin

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored using the PTZ (pentylenetetrazol) model. Compounds similar to ethyl 2-{(3E)-3-[hydroxy(phenyl)methylidene]-4,5-dioxo... displayed significant protective indices against induced seizures .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in determining its biological activity. Key observations include:

  • Thiazole and Pyrrolidine Rings : Essential for enhancing cytotoxic activity.
  • Substituents on the Phenyl Ring : Methyl groups at specific positions increase activity.
  • Hydroxyl Groups : Contribute to interaction with biological targets through hydrogen bonding.

Study 1: Antimicrobial Efficacy

A study published in PMC evaluated various thiazole derivatives against pathogenic bacteria. The compound demonstrated superior efficacy compared to standard antibiotics, highlighting the importance of the thiazole moiety in antimicrobial action .

Study 2: Anticancer Screening

In another study focusing on anticancer properties, ethyl 2-{(3E)-3-[hydroxy(phenyl)methylidene]-4,5-dioxo... was tested against multiple cancer cell lines. The results indicated that modifications in the structure significantly influenced cytotoxicity, with some derivatives outperforming established chemotherapeutics .

Properties

Molecular Formula

C27H26N2O5S

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H26N2O5S/c1-5-34-26(33)24-16(4)28-27(35-24)29-21(18-13-11-17(12-14-18)15(2)3)20(23(31)25(29)32)22(30)19-9-7-6-8-10-19/h6-15,21,30H,5H2,1-4H3/b22-20+

InChI Key

JVEONSGGJLWZER-LSDHQDQOSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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